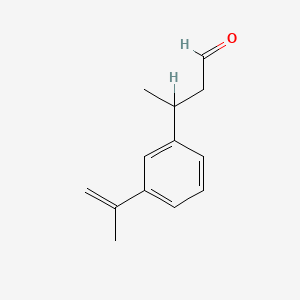

Benzenepropanal, beta-methyl-3-(1-methylethenyl)-

Cat. No. B8376636

Key on ui cas rn:

125109-84-4

M. Wt: 188.26 g/mol

InChI Key: YYANKIXCOSAFMF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04910346

Procedure details

m-Diisopropenylbenzene (237 g), 0.2 g butylated hydroxytoluene, 0.1 g NaHCO3, 0.0918 g RhHCO(PPh3)3 and 20 g triphenylphosphine were heated under a pressure of 250 psi hydrogen and 250 psi carbon monoxide at 110° C. for five hours and then at 140° C. for six hours. The crude reaction product was distilled to give 215 g of a liquid which analyzed as 49.4% starting material, 40.8% lb, 1.9% 2-(3-propen-ylphenyl)-2-methylpropanal and 4.9% 1,3-di-(1-formylpropan-2-yl)benzene. The constituents were readily separated by fractional distillation to give pure lb, b.p 98° C./0.1 mm Hg. The starting material may be recycled to give further product in an overall yield of 71.0% lb. IR and NMR spectra were compatible with the assigned structure. Odor: ozone, stemmy-green floral, melon. Odor value: 35,514; Odor threshold value: 0.7 ng/L.

Name

2-(3-propen-ylphenyl)-2-methylpropanal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

1,3-di-(1-formylpropan-2-yl)benzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(C1C=C(C(C)(C)C=O)C=CC=1)=CC.[CH:15]([CH2:17][CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]([CH3:30])[CH2:27]C=O)[CH:21]=1)[CH3:19])=[O:16].O=[O+][O-]>>[CH2:27]=[C:26]([C:22]1[CH:21]=[C:20]([CH:18]([CH3:19])[CH2:17][CH:15]=[O:16])[CH:25]=[CH:24][CH:23]=1)[CH3:30]

|

Inputs

Step One

|

Name

|

2-(3-propen-ylphenyl)-2-methylpropanal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=CC)C=1C=C(C=CC1)C(C=O)(C)C

|

Step Two

|

Name

|

1,3-di-(1-formylpropan-2-yl)benzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)CC(C)C1=CC(=CC=C1)C(CC=O)C

|

Step Three

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The constituents were readily separated by fractional distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give pure lb, b.p 98° C./0.1 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give further product in an overall yield of 71.0% lb

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C(C)C=1C=C(C=CC1)C(CC=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |